2-Pyridinecarboxaldehyde, 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Pyridinecarboxaldehyde, 1-oxide, also known as 2-pyridinecarboxaldehyde N-oxide, is an organic compound with the molecular formula and a molecular weight of approximately 111.11 g/mol. This compound is characterized by its yellow liquid form and distinctive aromatic odor. It has a melting point of around -21°C to -22°C and a boiling point of approximately 181°C, making it relatively stable at room temperature but sensitive to light and air, which can lead to oxidation reactions .

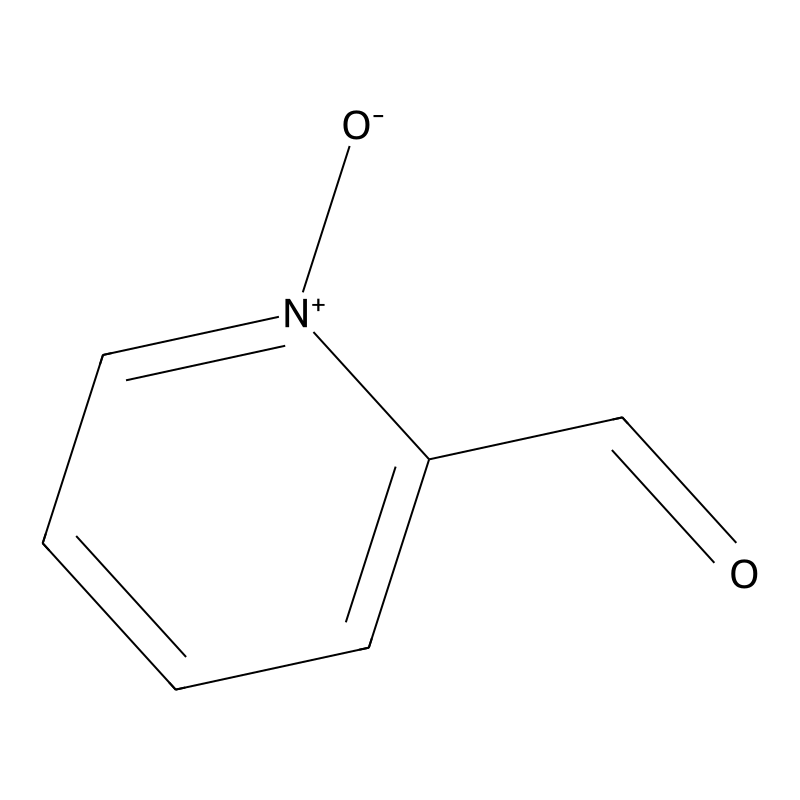

The structure of 2-pyridinecarboxaldehyde, 1-oxide features a pyridine ring with an aldehyde group and an N-oxide functional group, contributing to its unique chemical properties and reactivity.

- Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack by amines, forming Schiff bases, which are important in coordination chemistry .

- Condensation Reactions: It can undergo condensation with various amines to produce bioactive Schiff base compounds .

- Oxidation Reactions: The N-oxide group can participate in oxidation reactions under certain conditions, leading to the formation of different derivatives .

Research indicates that 2-pyridinecarboxaldehyde, 1-oxide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its derivatives have demonstrated cytotoxic properties in certain cancer cell lines, indicating potential applications in anticancer therapies .

Several methods have been developed for synthesizing 2-pyridinecarboxaldehyde, 1-oxide:

- Catalytic Oxidation: This method employs specific catalysts such as indium chloride or palladium complexes to oxidize pyridine derivatives under mild conditions. This approach is favored for its high yield and purity .

- Chemical Oxidation: Traditional oxidation techniques can also be used, often involving the conversion of hydroxymethyl or methylpyridines into the aldehyde form .

- Three-component Coupling Reactions: Recent advancements include coupling reactions involving dicarbonyl compounds, aldehydes, and urea or thiourea catalyzed by indium chloride .

2-Pyridinecarboxaldehyde, 1-oxide finds applications across various fields:

- Pharmaceuticals: It serves as a precursor for drugs such as pralidoxime, an antidote for organophosphate poisoning, and bisacodyl, a laxative .

- Organic Synthesis: Its ability to form Schiff bases makes it valuable in synthesizing other organic compounds used in dyes, pesticides, and pharmaceuticals .

- Coordination Chemistry: The compound is utilized in the formation of metal complexes with significant stability and reactivity due to its bidentate ligand properties .

Studies on the interactions of 2-pyridinecarboxaldehyde, 1-oxide with various metal ions have shown that it can form stable complexes. These complexes have been characterized through spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The interaction with transition metals like nickel has been particularly noted for producing robust coordination compounds that exhibit catalytic activity .

Several compounds share structural similarities with 2-pyridinecarboxaldehyde, 1-oxide. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridine-3-carbaldehyde | Similar aldehyde group | Different position of functional groups |

| Pyridine-4-carbaldehyde | Similar aldehyde group | Varies in reactivity and stability |

| Nicotinic Acid N-Oxide | Contains N-Oxide functionality | Exhibits different biological activity |

The uniqueness of 2-pyridinecarboxaldehyde, 1-oxide lies in its specific combination of an aldehyde and N-oxide group on the pyridine ring, which influences its reactivity and biological properties compared to other isomers or related compounds .

Molecular Weight and Empirical Formula

2-Pyridinecarboxaldehyde, 1-oxide is a heterocyclic organic compound with the empirical formula C₆H₅NO₂ [2]. The molecular weight of this compound is 123.11 g/mol, as calculated based on the atomic weights of its constituent elements: carbon, hydrogen, nitrogen, and oxygen [2] [4]. The compound consists of a pyridine ring with a carboxaldehyde group at the 2-position and an N-oxide functionality [2]. The structural formula represents a planar molecule with the N-oxide group and the aldehyde group both contributing to its unique chemical properties [20].

The molecular structure of 2-Pyridinecarboxaldehyde, 1-oxide can be represented by several chemical identifiers, including its InChI key (PTXWAWIYGFDGMU-UHFFFAOYSA-N) and SMILES notation (C1=CC=N+[O-]) [2] [4]. These identifiers uniquely characterize the compound and facilitate its identification in chemical databases and literature [2].

Physical State and Appearance

At standard temperature and pressure, 2-Pyridinecarboxaldehyde, 1-oxide exists as a solid compound [4]. Unlike its non-oxidized counterpart (2-Pyridinecarboxaldehyde), which is a yellow to yellow-brown liquid at room temperature, the N-oxide derivative maintains a solid state due to the increased intermolecular forces resulting from the polar N-oxide group [3] [6].

The physical appearance of 2-Pyridinecarboxaldehyde, 1-oxide is characterized by its crystalline nature [4]. The compound typically appears as off-white to pale yellow crystals or crystalline powder [4] [2]. This coloration may vary slightly depending on the purity of the sample and exposure to environmental factors such as light and air [3]. The crystalline structure is influenced by the planar arrangement of the pyridine ring and the orientation of the N-oxide and aldehyde functional groups [20].

Spectroscopic Characteristics

NMR Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 2-Pyridinecarboxaldehyde, 1-oxide [14]. The ¹H NMR spectrum of this compound exhibits distinctive signals that correspond to the protons in different chemical environments within the molecule [14] [15].

The most characteristic feature in the ¹H NMR spectrum is the aldehyde proton signal, which typically appears as a singlet at approximately 10.0-10.2 ppm [14]. This downfield shift is indicative of the deshielding effect experienced by the aldehyde proton due to the adjacent carbonyl group [15]. The presence of the N-oxide functionality further influences this signal by causing a slight downfield shift compared to the non-oxidized 2-pyridinecarboxaldehyde [14] [19].

The aromatic protons of the pyridine ring in 2-Pyridinecarboxaldehyde, 1-oxide display a complex pattern in the ¹H NMR spectrum [14]. These signals generally appear in the range of 7.5-9.0 ppm, with specific chemical shifts and coupling patterns that reflect their positions relative to the N-oxide and aldehyde groups [15] [19]. The proton at the 6-position (adjacent to the nitrogen) typically shows the most downfield shift among the ring protons due to the deshielding effect of the N-oxide group [19].

Table 1: Characteristic ¹H NMR Signals for 2-Pyridinecarboxaldehyde, 1-oxide

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 10.0-10.2 | Singlet |

| H-6 (pyridine) | 8.7-9.0 | Doublet |

| H-4 (pyridine) | 8.2-8.4 | Doublet of doublets |

| H-5 (pyridine) | 7.8-8.0 | Multiplet |

| H-3 (pyridine) | 7.5-7.7 | Doublet |

The ¹³C NMR spectrum of 2-Pyridinecarboxaldehyde, 1-oxide provides complementary structural information [19]. The carbonyl carbon of the aldehyde group typically resonates at approximately 185-190 ppm, while the carbons of the pyridine ring appear in the range of 125-145 ppm [19]. The carbon directly bonded to the N-oxide group usually shows a characteristic downfield shift compared to the corresponding carbon in non-oxidized pyridine derivatives [19] [16].

IR Spectral Characteristics

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 2-Pyridinecarboxaldehyde, 1-oxide [9] [13]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of its molecular structure [9].

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching band of the aldehyde group, which typically appears at approximately 1680-1700 cm⁻¹ [9] [13]. This absorption is slightly shifted to lower wavenumbers compared to aliphatic aldehydes due to conjugation with the pyridine ring [13].

The N-oxide functionality in 2-Pyridinecarboxaldehyde, 1-oxide contributes a distinctive N-O stretching band in the region of 1250-1300 cm⁻¹ [13] [19]. This band is characteristic of aromatic N-oxides and serves as a key diagnostic feature for confirming the presence of this functional group [19].

Additional significant IR absorption bands include the C-H stretching of the aldehyde group (approximately 2850-2750 cm⁻¹, often appearing as a doublet known as Fermi resonance), aromatic C-H stretching (3050-3000 cm⁻¹), and various ring vibrations in the fingerprint region (1600-600 cm⁻¹) [9] [13].

Table 2: Characteristic IR Absorption Bands for 2-Pyridinecarboxaldehyde, 1-oxide

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aldehyde C-H | 2850-2750 | Medium | Stretching |

| Aldehyde C=O | 1680-1700 | Strong | Stretching |

| Aromatic C=C | 1580-1600 | Medium | Stretching |

| N-O (N-oxide) | 1250-1300 | Strong | Stretching |

| Pyridine ring | 1400-1000 | Variable | Various modes |

The IR spectrum of 2-Pyridinecarboxaldehyde, 1-oxide also shows characteristic patterns in the fingerprint region (below 1000 cm⁻¹) that are useful for confirming its identity when compared with reference spectra [9] [13].

Mass Spectrometry Profile

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2-Pyridinecarboxaldehyde, 1-oxide [2] [10]. The mass spectrum of this compound typically shows a molecular ion peak at m/z 123, corresponding to its molecular weight [2] [4].

The fragmentation pattern of 2-Pyridinecarboxaldehyde, 1-oxide under electron ionization conditions follows characteristic pathways that reflect its structural features [10]. Common fragmentation processes include the loss of oxygen from the N-oxide group (M⁺-16), loss of the aldehyde group (M⁺-29), and various ring fragmentation patterns [10].

A notable feature in the mass spectrum is the presence of fragment ions resulting from the cleavage of the N-O bond, which is relatively weak compared to other bonds in the molecule [10]. This fragmentation often leads to a significant peak at m/z 107, corresponding to the loss of oxygen from the molecular ion [10] [2].

Table 3: Major Fragment Ions in the Mass Spectrum of 2-Pyridinecarboxaldehyde, 1-oxide

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 123 | Variable | Molecular ion (M⁺) |

| 107 | High | [M-O]⁺ |

| 94 | Medium | [M-CHO]⁺ |

| 79 | High | [C₅H₅N]⁺ |

| 51 | Medium | [C₄H₃]⁺ |

High-resolution mass spectrometry confirms the exact mass of 2-Pyridinecarboxaldehyde, 1-oxide as 123.032028 Da, which is consistent with its molecular formula C₆H₅NO₂ [4]. This precise mass measurement is valuable for unambiguous identification of the compound in complex mixtures and for confirming its elemental composition [2] [4].

Electronic Structure and Distribution

The electronic structure of 2-Pyridinecarboxaldehyde, 1-oxide is characterized by a complex distribution of electron density that reflects the influence of its functional groups on the pyridine ring system [11] [20]. The N-oxide functionality significantly alters the electronic properties of the pyridine ring compared to the non-oxidized 2-pyridinecarboxaldehyde [20].

In the N-oxide group, the nitrogen atom bears a positive charge while the oxygen atom carries a negative charge, creating a semipolar N→O bond [20]. This charge separation influences the electron distribution throughout the molecule, particularly affecting the reactivity of the aldehyde group [11] [20]. Quantum chemical calculations indicate that the N→O bond length in pyridine N-oxides is typically around 1.27-1.30 Å, which is shorter than a standard N-O single bond but longer than a double bond, reflecting its semipolar character [20].

The electronic structure of the pyridine ring in 2-Pyridinecarboxaldehyde, 1-oxide is characterized by decreased electron density compared to pyridine itself, due to the electron-withdrawing effect of both the N-oxide and aldehyde groups [20]. This electronic depletion makes the ring more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions [11] [20].

Natural Bond Orbital (NBO) analysis reveals significant electronic interactions between the lone pair on the N-oxide oxygen and the π* antibonding orbitals of the pyridine ring, contributing to the overall stability of the molecule [20]. This interaction results in partial delocalization of the negative charge from the oxygen atom into the ring system [11] [20].

The aldehyde group at the 2-position interacts electronically with the pyridine ring through conjugation, which affects the distribution of electron density and influences the reactivity of both the carbonyl group and the heterocyclic ring [11]. The presence of the N-oxide group enhances the electrophilicity of the aldehyde carbon, making it more reactive toward nucleophiles compared to the aldehyde group in non-oxidized 2-pyridinecarboxaldehyde [16] [20].

Hydration Equilibrium Studies

2-Pyridinecarboxaldehyde, 1-oxide, like many aldehydes, undergoes hydration in aqueous solutions to form a geminal diol (hydrate) [12] [16]. This equilibrium between the aldehyde and its hydrate form is of significant interest due to its influence on the compound's reactivity and physical properties [16].

The hydration equilibrium of 2-Pyridinecarboxaldehyde, 1-oxide can be represented by the following reaction:

R-CHO + H₂O ⇌ R-CH(OH)₂

where R represents the 2-pyridine-1-oxide moiety [12].

Studies have shown that the N-oxide functionality significantly influences the hydration equilibrium of the aldehyde group [12] [16]. The electron-withdrawing nature of the N-oxide group increases the electrophilicity of the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack by water molecules [16]. This effect results in a higher hydration constant (Khyd) for 2-Pyridinecarboxaldehyde, 1-oxide compared to the non-oxidized 2-pyridinecarboxaldehyde [12] [16].

Research findings indicate that 2-Pyridinecarboxaldehyde, 1-oxide exhibits a hydration constant (Khyd) that is approximately 1.5-2 times greater than that of 2-pyridinecarboxaldehyde under similar conditions [12] [16]. This increased tendency toward hydration is consistent with the general trend observed for aldehydes bearing electron-withdrawing substituents [16].

The hydration equilibrium of 2-Pyridinecarboxaldehyde, 1-oxide is pH-dependent, with the hydrate form being favored under acidic conditions [12]. This pH dependence is attributed to the protonation of the N-oxide oxygen at low pH, which further enhances the electron-withdrawing effect on the carbonyl group [12] [16].

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the hydration equilibrium of 2-Pyridinecarboxaldehyde, 1-oxide in aqueous solutions [12] [16]. The aldehyde proton signal (approximately 10.0-10.2 ppm) and the hydrate methine proton signal (approximately 5.5-6.0 ppm) can be integrated to determine the relative proportions of the two forms at equilibrium [16]. These studies have revealed that at neutral pH and room temperature, approximately 50-60% of 2-Pyridinecarboxaldehyde, 1-oxide exists in the hydrated form in aqueous solution [12] [16].